molecular formula C10H10FN3 B13256416 N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine

N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B13256416
M. Wt: 191.20 g/mol
InChI Key: UIYAJVJSTDSXQX-UHFFFAOYSA-N
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Description

N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine is a fluorinated pyrazole derivative of interest in various chemical and pharmaceutical research applications. Pyrazole cores are recognized as privileged structures in medicinal chemistry, often serving as key scaffolds in the development of bioactive molecules. This compound features a 1H-pyrazol-4-amine group linked to a 2-fluoro-5-methylphenyl ring; the fluorine atom and methyl group on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. While the specific biological profile of this compound requires further investigation, analogs and structurally related pyrazol-amine compounds have been explored in agricultural and materials science research for their potential properties. Researchers utilize this compound as a versatile building block for synthesizing more complex heterocyclic systems, such as fused pyrimidines or functionalized triazoles, which are common motifs in drug discovery and agrochemical development. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and conduct all handling operations using appropriate personal protective equipment.

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

N-(2-fluoro-5-methylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H10FN3/c1-7-2-3-9(11)10(4-7)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13)

InChI Key

UIYAJVJSTDSXQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC2=CNN=C2

Origin of Product

United States

Preparation Methods

Step-by-step process:

  • Preparation of the hydrazine precursor:

    • The starting hydrazine derivative is often substituted with the desired phenyl group, such as 2-fluoro-5-methylphenyl hydrazine.
    • Such hydrazines can be synthesized via nucleophilic substitution of appropriate halogenated aromatic compounds with hydrazine hydrate.
  • Condensation reaction:

    • The hydrazine reacts with a suitable α,β-unsaturated carbonyl compound, such as a chalcone derivative or a ketone with a methyl substituent.
    • The reaction typically occurs under reflux conditions in polar solvents like ethanol or acetic acid.
    • Acid catalysis (e.g., acetic acid) facilitates cyclization to form the pyrazole ring.
  • Cyclization and aromatization:

    • The intermediate undergoes intramolecular cyclization, leading to the formation of the pyrazole core.
    • The reaction mixture is then cooled, and the product is isolated via filtration or chromatography.

Research Outcome & Data Table:

Reagents Solvent Temperature Time Yield Notes
Hydrazine derivative + chalcone Ethanol Reflux 4-6 hours 60-75% Cyclization facilitated by acid

Multistep Synthesis via Aromatic Nitration, Reduction, and Cyclization

This approach involves functionalizing the aromatic ring first, then constructing the pyrazole ring.

Stepwise process:

Research Data:

Step Reagents Conditions Yield Reference Notes
Nitration HNO₃ / H₂SO₄ 0°C to room temp 85% Selective nitration
Reduction H₂ / Pd-C Room temp 90% Aromatic amine formation
Cyclization Diketone + hydrazine Reflux 65-70% Pyrazole formation

One-Pot Synthesis Using Hydrazines and Aromatic Ketones

Recent advances have demonstrated the feasibility of one-pot syntheses, reducing steps and improving efficiency.

Methodology:

  • Reactants:
    • 2-fluoro-5-methylphenyl hydrazine or its derivatives.
    • Aromatic ketones or aldehydes with suitable substituents.
  • Reaction conditions:
    • Mild heating in ethanol or acetic acid.
    • No need for external oxidants or inorganic reagents.
  • Outcome:
    • Formation of N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine with high regioselectivity.

Research Outcomes:

Reagents Solvent Temperature Time Yield Notes
Hydrazine + ketone Ethanol 80°C 2-4 hours 70-80% Mild, efficient

Synthesis via N-Substituted Pyrazoles from Primary Amines

Based on recent literature, a novel route involves direct N-substitution on pyrazoles from primary amines, which can be adapted for the target compound.

Procedure:

  • Starting materials:
    • Primary amines such as 2-fluoro-5-methylphenylamine.
    • 1,3-Dicarbonyl compounds (e.g., acetylacetone).
  • Reaction:
    • The primary amine reacts with the diketone under catalytic conditions, followed by cyclization to form the pyrazole.
    • This method is advantageous due to its simplicity and use of commercially available reagents.

Research Data:

Reagents Catalyst Conditions Yield Notes
Amine + diketone Acid catalyst Reflux 60-75% Mild, no inorganic reagents

Summary of Key Parameters and Reaction Conditions

Method Key Reagents Solvent Temperature Reaction Time Typical Yield Advantages
Condensation of hydrazines Hydrazine derivatives + chalcones Ethanol Reflux 4-6 hours 60-75% Straightforward, versatile
Aromatic nitration/reduction Aromatic compounds + hydrazine Acidic / Hydrogenation Room temp to reflux 4-8 hours 65-90% High regioselectivity
One-pot synthesis Hydrazines + ketones Ethanol 80°C 2-4 hours 70-80% Efficient, fewer steps
Direct N-substitution Primary amines + diketones Acidic Reflux 3-5 hours 60-75% Simplified route

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex organic molecules. It is employed in the development of new materials with specific properties.

Biology: In biological research, this compound is used to study the interactions of pyrazole derivatives with various biological targets. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: It is investigated for its activity against various biological targets, including enzymes and receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Effects

  • This contrasts with electron-donating groups (e.g., methoxy in N-(4-甲氧基苄基)-1H-pyrazol-4-amine) .
  • Steric and Lipophilic Effects: Bulky substituents like tert-butyl (in N-(4-叔丁基苯基)-1H-pyrazol-4-amine ) increase steric hindrance and lipophilicity, which may impact solubility and binding interactions .

Research Findings and Implications

  • Thermal Stability: Pyrazol-4-amine derivatives with EWGs (e.g., cyano, fluorine) often exhibit higher melting points (e.g., 233–234°C for N-(pyrimidin-5-yl)-1H-pyrazol-4-amine) compared to alkyl-substituted analogs .
  • Challenges: Synthesis of fluorinated analogs may require stringent control of reaction conditions to avoid defluorination or side reactions.

Biological Activity

N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, linked to a pyrazole core. Its molecular formula is C11H12FN3C_{11}H_{12}FN_3, with a molecular weight of approximately 205.23 g/mol. This specific substitution pattern contributes to its distinct biological properties.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to diverse biological effects such as:

  • Inhibition of Enzymatic Activity : It may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
  • Anticancer Properties : It shows promise in inhibiting the growth of several cancer cell types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Activity Type Description
AnticancerInhibits growth in multiple cancer cell lines, including lung and colorectal cancers .
AntimicrobialExhibits activity against certain bacterial strains.
Enzyme InhibitionPotentially inhibits key enzymes involved in cellular processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity :
    • A study demonstrated that compounds based on the 1H-pyrazole structure can inhibit the proliferation of various cancer cell lines. Specifically, this compound showed significant antiproliferative effects against MDA-MB-231 and HepG2 cells, with IC50 values indicating potent activity .
  • Enzyme Interaction Studies :
    • Molecular docking studies revealed that this compound can effectively bind to specific enzymes, suggesting its potential as a therapeutic agent targeting kinase pathways involved in cancer progression .
  • Antimicrobial Studies :
    • Preliminary investigations have indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease research.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
This compoundC11H12FN3Unique substitution pattern enhances biological activity.
3-MethylpyrazoleC4H6N2Simpler structure lacking phenyl group.
4-AminoantipyrineC11H12N4OContains additional nitrogen and oxygen atoms.

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